

# Independent Validation of Migravess: A Comparative Guide to Acute Migraine Treatments

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## Compound of Interest

Compound Name: *Migravess*

Cat. No.: *B12733219*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Migravess**, a combination of aspirin and metoclopramide, with other pharmacological agents for the acute treatment of migraine. The data presented is collated from published clinical trials to assist in the independent validation of **Migravess**'s performance and to contextualize its efficacy and safety profile within the current landscape of migraine therapeutics.

## Quantitative Data Comparison

The following tables summarize the efficacy and safety data from key clinical trials of **Migravess** and its comparators.

### Table 1: Efficacy of Migravess and its Components

Treatment	Dose	Pain-Free at 2h (%)	Headache Relief at 2h (%)	Need for Rescue Medication (%)	Nausea Relief
Migravess (Aspirin + Metoclopramide)	650mg + 10mg	-	-	68.5% (63/92 attacks)[1]	Significantly better than placebo[1]
Aspirin-Metoclopramide Combination	900mg + 10mg	18%	57%	44.3%	Significantly better than placebo
Aspirin	650mg	-	-	59.3% (51/86 attacks)[1]	Not significantly better than placebo[1]
Placebo	-	7%	26%	63.2%[1]	-

Headache relief is defined as a reduction in headache severity from moderate or severe to mild or none.

**Table 2: Comparative Efficacy of Migravess and Other Acute Migraine Therapies**

Treatment	Dose	Pain-Free at 2h (%)	Headache Relief at 2h (%)	Sustained Pain Freedom (24h) (%)
Aspirin + Metoclopramide	900mg + 10mg	18%	51%	-
Sumatriptan	100mg	28% <a href="#">[2]</a>	54% <a href="#">[2]</a>	-
Ibuprofen	400mg	26% <a href="#">[3]</a> <a href="#">[4]</a>	57% <a href="#">[3]</a> <a href="#">[4]</a>	-
Diclofenac	50mg	22% <a href="#">[5]</a> <a href="#">[6]</a>	55% <a href="#">[5]</a> <a href="#">[6]</a>	19% <a href="#">[5]</a> <a href="#">[6]</a>
Eletriptan	40mg	29% <a href="#">[7]</a>	65% <a href="#">[7]</a>	-
Rizatriptan	10mg	42% <a href="#">[8]</a>	71% <a href="#">[8]</a>	48% (when treating early) <a href="#">[9]</a>
Ubrogepant (CGRP Antagonist)	50mg	20.5% <a href="#">[10]</a> <a href="#">[11]</a>	-	-
Rimegepant (CGRP Antagonist)	75mg	21% <a href="#">[12]</a>	-	-
Lasmiditan (Ditan)	100mg	28.2% <a href="#">[13]</a>	-	-
Placebo	-	~10-15%	~25-35%	-

**Table 3: Common Adverse Events of Migravess and Comparators**

Treatment	Common Adverse Events
Aspirin + Metoclopramide	Gastrointestinal symptoms (similar to placebo) [2]
Triptans (e.g., Sumatriptan, Rizatriptan, Eletriptan)	Dizziness, somnolence, asthenia/fatigue, nausea, chest discomfort[8][14][15]
NSAIDs (e.g., Ibuprofen, Diclofenac)	Gastrointestinal irritation (generally mild and transient in single doses)[3][4][5][6]
CGRP Antagonists (e.g., Ubrogepant, Rimegepant)	Nausea, urinary tract infection (incidence often similar to placebo)[10][11][12]
Ditans (e.g., Lasmiditan)	Dizziness, somnolence, paresthesia, fatigue, nausea[13][16][17][18][19]

## Experimental Protocols of Key Clinical Trials

### Tfelt-Hansen and Olesen, 1984: Migravess vs. Aspirin and Placebo[1]

- Study Design: A double-blind, crossover study.
- Participants: 118 patients with common migraine (migraine without aura).
- Intervention: Patients treated three consecutive migraine attacks with **Migravess** (650mg aspirin and 10mg metoclopramide), effervescent aspirin (650mg), and effervescent placebo, with the order of treatment randomized.
- Primary Outcome: Use of additional medication after 2 hours.
- Secondary Outcomes: Patient-reported assessment of pain and nausea relief.
- Statistical Analysis: Not detailed in the abstract.

### Tfelt-Hansen et al., 1995: Aspirin-Metoclopramide vs. Sumatriptan and Placebo[20]

- Study Design: A randomized, double-blind, multicenter study.
- Participants: 421 patients with migraine.
- Intervention: Patients were randomized to treat a single migraine attack with either a combination of lysine acetylsalicylate (equivalent to 900mg aspirin) and 10mg metoclopramide, oral sumatriptan (100mg), or placebo.
- Primary Outcome: Headache relief at 2 hours, defined as a decrease in headache severity from severe or moderate to mild or none.
- Secondary Outcomes: Relief of nausea, need for rescue medication, and adverse events.
- Statistical Analysis: P-values were calculated for comparisons between treatment groups.

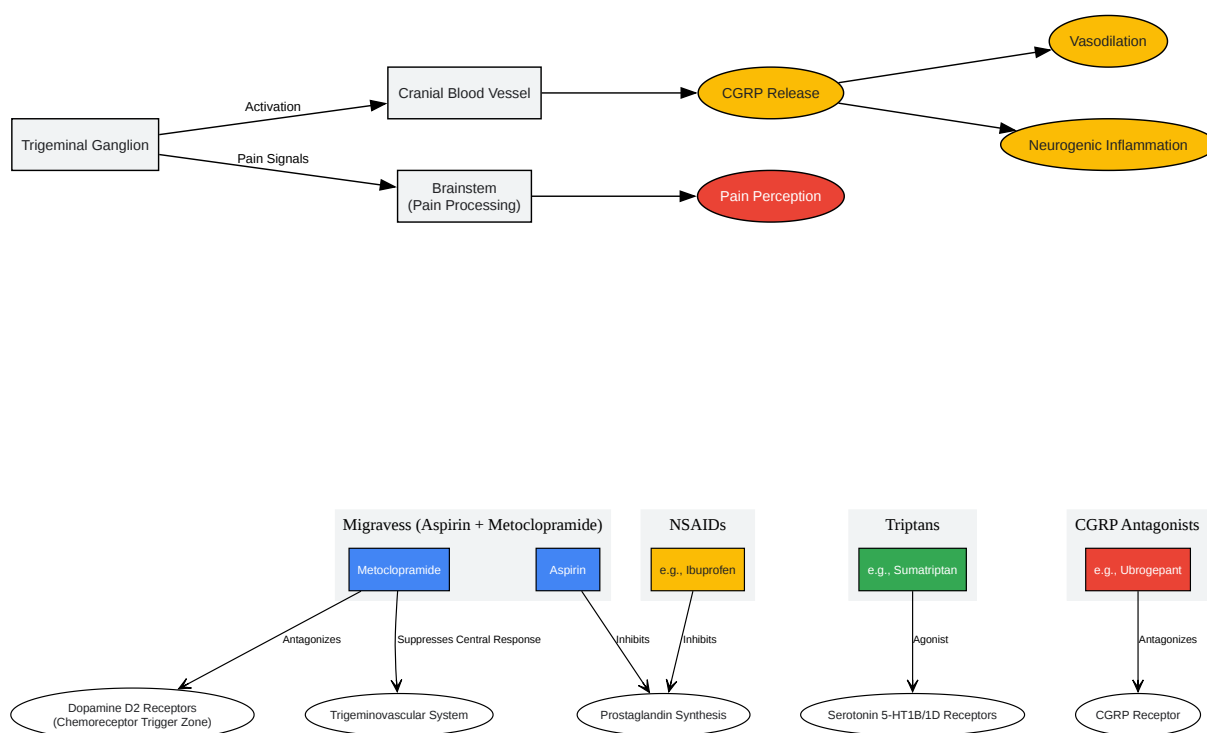
## **Lipton et al., 2020: Ubrogepant for Acute Migraine (ACHIEVE I and II Pooled Analysis)[10][11]**

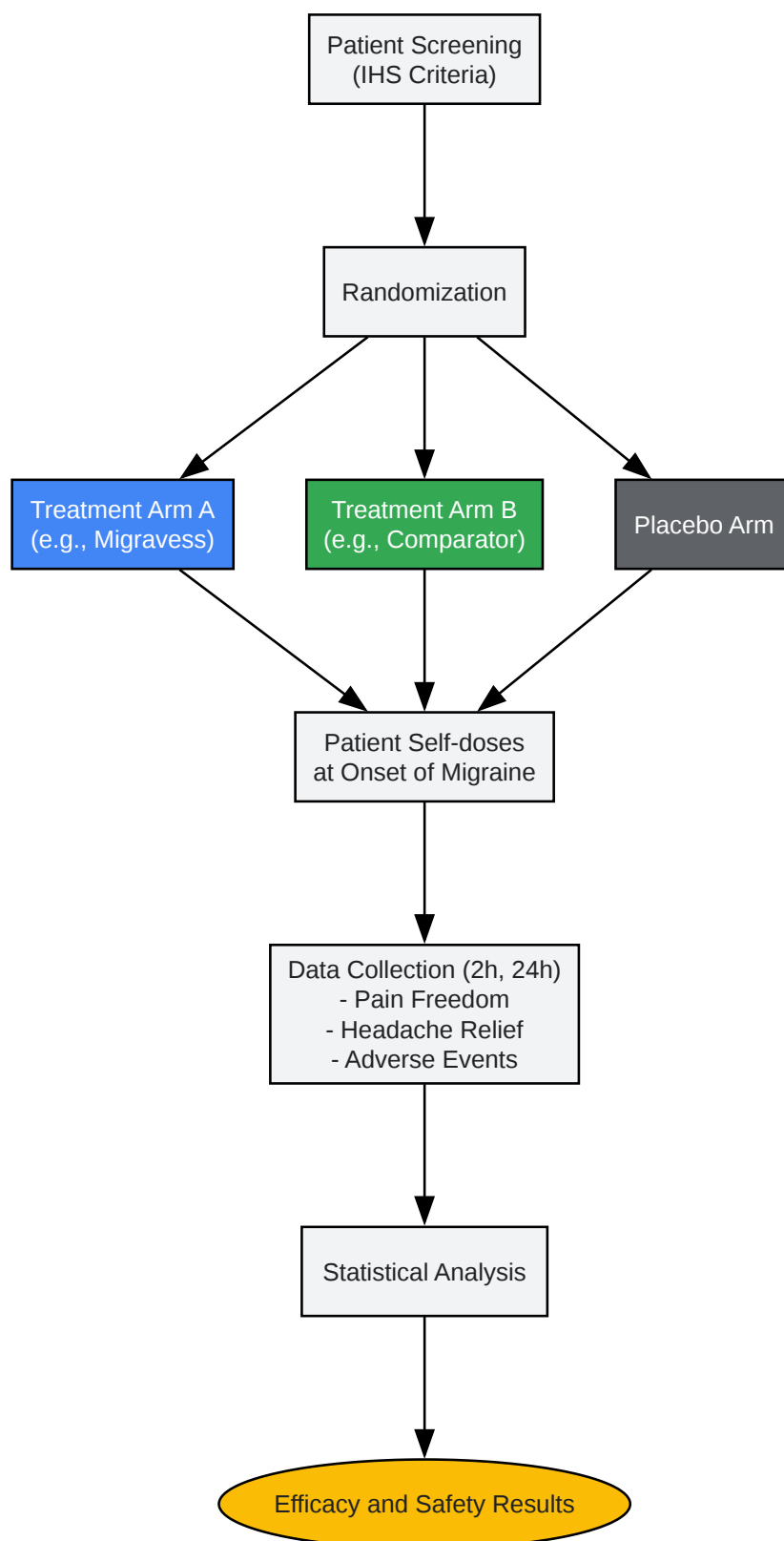
- Study Design: Pooled analysis of two phase 3, single-attack, randomized, placebo-controlled trials.
- Participants: 2240 adults with a history of migraine.
- Intervention: Patients were randomized to receive a single dose of ubrogepant 50mg or placebo to treat a single migraine attack of moderate to severe intensity.
- Co-Primary Outcomes:
  - Pain freedom at 2 hours post-dose.
  - Absence of the most bothersome migraine-associated symptom (photophobia, phonophobia, or nausea) at 2 hours post-dose.
- Statistical Analysis: Odds ratios and 95% confidence intervals were calculated, with p-values for the comparison of ubrogepant to placebo.

## **Visualizing Mechanisms of Action**

# Signaling Pathways in Migraine and Therapeutic Intervention

The following diagrams illustrate the proposed signaling pathways involved in a migraine attack and the mechanisms of action of **Migravess** and its comparators.





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